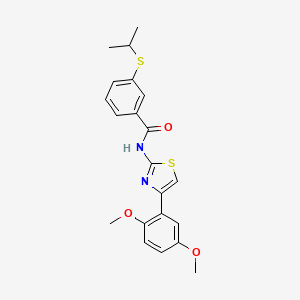
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a derivative of benzamide with a thiazole ring and additional functional groups that may contribute to its biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with thiazole scaffolds and their biological activities, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives with thiazole scaffolds often involves the formation of Schiff's bases and subsequent cyclization reactions. For example, microwave-assisted synthesis has been used to create a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to the compound of interest . The synthesis typically includes the use of IR, NMR, mass spectral study, and elemental analysis for structural confirmation.
Molecular Structure Analysis
The molecular structure of benzamide derivatives with thiazole rings is characterized by the presence of a five-membered thiazole ring containing nitrogen and sulfur atoms. The substitution patterns on the phenyl ring, such as methoxy groups, can significantly influence the molecular interactions and stability of these compounds . Crystal engineering approaches have been used to study the role of methyl functionality and non-covalent interactions in N-(thiazol-2-yl)benzamide derivatives .
Chemical Reactions Analysis
Benzamide derivatives with thiazole rings can undergo various chemical reactions depending on their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the reactivity of these compounds towards different biological targets . The synthesis of these compounds often involves reactions with benzoyl chloride, hydrazine, and other reagents to introduce the desired functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with thiazole rings are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect properties such as solubility, melting point, and stability. Some derivatives have been found to exhibit gelation behavior in certain solvents, which is attributed to specific non-covalent interactions and the presence of methyl groups . The antimicrobial and antifungal activities of these compounds suggest that they may interact with biological membranes or enzymes .
Relevant Case Studies
Several of the papers provided discuss the biological evaluation of benzamide derivatives with thiazole rings. For example, some compounds have been evaluated for their anticancer activity against various human cancer cell lines and showed promising results . Others have been tested for their antimicrobial and antifungal activities, with certain derivatives exhibiting significant activity . These studies provide a basis for understanding the potential applications of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide in medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Thiazole derivatives, including structures similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide, have demonstrated significant antimicrobial activity. Research has shown that these compounds are effective against various bacteria and fungi. Specifically, derivatives with electron-donating groups like hydroxyl, amino, and methoxy groups exhibit enhanced antimicrobial efficacy. For instance, hydroxy and amino-substituted derivatives show maximum antimicrobial activity, with trimethoxy substituted derivatives having better activity than dimethoxy and monomethoxy substituted derivatives (Chawla, 2016). Additionally, another study highlights the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed potent antimicrobial properties against several bacterial and fungal strains, some even more effective than reference drugs (Bikobo et al., 2017).
Anticancer Applications
- Thiazole derivatives have also been explored for their anticancer properties. A study involving the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021). Moreover, a synthesis study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups found that the synthesized compounds showed promising anticancer activity, with some having GI50 values comparable to standard drugs (Tiwari et al., 2017).
Supramolecular Chemistry
- In the field of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been recognized for their gelation behavior. A study found that specific amides exhibited gelation behavior towards ethanol/water and methanol/water mixtures, driven by non-covalent interactions like π-π interaction along with cyclic N–H⋯N and S⋯O interaction. This discovery opens up potential applications in materials science (Yadav & Ballabh, 2020).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2c-b, are known to interact with theserotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
Based on the structure and the known effects of similar compounds, it can be hypothesized that it acts as anagonist at its target receptor . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
Activation of the serotonin 5-ht2a receptor can lead to various downstream effects, including the release ofsecondary messengers that modulate neuronal activity .
Pharmacokinetics
Similar compounds like 2c-b have anonset of action of 20–40 minutes when taken orally, an elimination half-life of 2.48 ± 3.20 hours, and a duration of action of 4–12 hours depending on the route of administration .
Result of Action
Activation of the serotonin 5-ht2a receptor can lead to changes in mood, cognition, and perception .
Action Environment
Factors such as the presence of other drugs, the user’s physiological state, and the method of administration can potentially influence the effects of similar compounds .
Propiedades
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-14(10-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)8-9-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZCYCFTJGLKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)
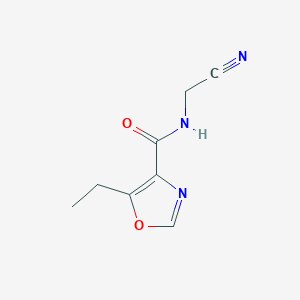
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)
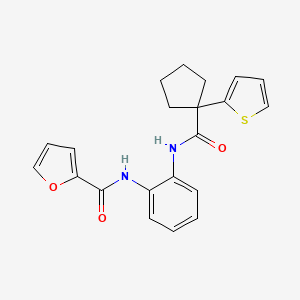
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
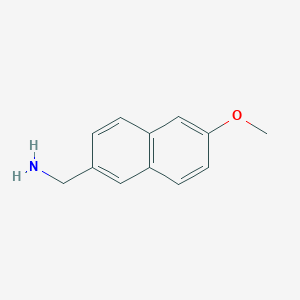


![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)
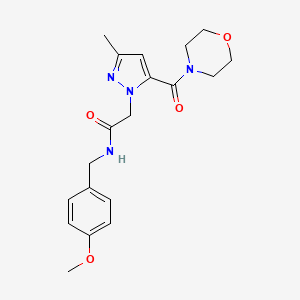
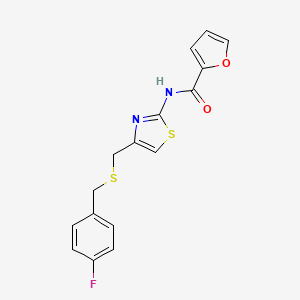
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)